molecular formula C9H12N2O B2459219 N-(2-Amino-5-methylphenyl)acetamide CAS No. 43154-38-7

N-(2-Amino-5-methylphenyl)acetamide

Cat. No. B2459219
CAS RN: 43154-38-7
M. Wt: 164.208
InChI Key: CDOUPQQJGFCACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Amino-5-methylphenyl)acetamide” is an organic compound with the molecular formula C9H12N2O . It is also known by other names such as o-Acetotoluidide, o-Acetotoluide, o-Methylacetanilide, N-Acetyl-o-toluidine, 2’-Methylacetanilide, Acetyl-o-toluidine, Acet-o-toluidide, 2-Methylacetanilide, N-o-Tolylacetamide, and N-Acetyl-2-toluidine .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-5-methylphenyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3, (H,10,11) .


Physical And Chemical Properties Analysis

“N-(2-Amino-5-methylphenyl)acetamide” is a solid compound . It has a molecular weight of 164.21 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Crystal Structure Analysis

  • Scientific Field : Crystallography and Computational Chemistry .
  • Application Summary : The compound was studied for its crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) study .
  • Methods of Application : The structure of the molecule was determined using X-ray crystallography, and the Hirshfeld surface analysis was conducted to understand the intermolecular interactions. DFT calculations were performed to compare the optimized structure with the experimentally determined structure .
  • Results or Outcomes : The molecule was found to adopt an angular conformation. The most important contributions to the crystal packing were from H-H (53.8%), H-C/C-H (21.7%), H-N/N-H (13.6%), and H-O/O-H (10.8%) interactions. The calculated HOMO-LUMO energy gap was 5.0452 eV .

Pharmacological Applications

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : The pyrazolyl-acetamide family, which includes “N-(2-Amino-5-methylphenyl)acetamide”, is important in medicinal chemistry due to its wide range of pharmacological applications .
  • Methods of Application : These compounds are synthesized and then tested for their biological activity .
  • Results or Outcomes : These compounds have been found to have anti-inflammatory, antimicrobial, anticancer properties, and act as an anti-amoebic agent. They also have antioxidant activity and have been biologically evaluated .

Safety And Hazards

“N-(2-Amino-5-methylphenyl)acetamide” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

N-(2-amino-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOUPQQJGFCACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-5-methylphenyl)acetamide

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